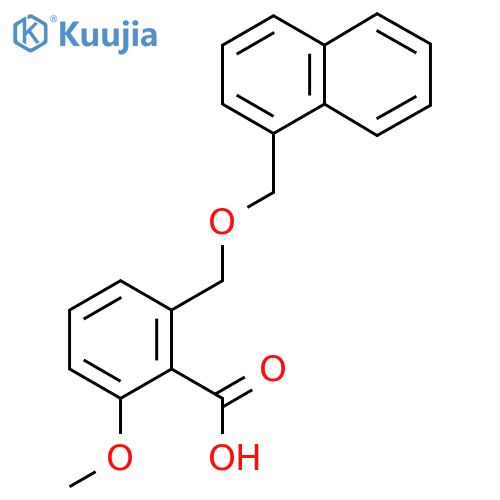Cas no 1171923-60-6 (2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid)

1171923-60-6 structure
商品名:2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid
CAS番号:1171923-60-6
MF:C20H18O4
メガワット:322.354526042938
MDL:MFCD12546685
CID:4683216
2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid
-
- MDL: MFCD12546685
- インチ: 1S/C20H18O4/c1-23-18-11-5-9-16(19(18)20(21)22)13-24-12-15-8-4-7-14-6-2-3-10-17(14)15/h2-11H,12-13H2,1H3,(H,21,22)
- InChIKey: OGNIFRCJWNFRKD-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=C(C=1C(=O)O)OC)CC1=CC=CC2C=CC=CC1=2
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 6
- 複雑さ: 410
- トポロジー分子極性表面積: 55.8
2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB465353-50 mg |
2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid; . |
1171923-60-6 | 50mg |
€189.00 | 2023-04-21 | ||
| abcr | AB465353-100 mg |
2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid; . |
1171923-60-6 | 100mg |
€299.00 | 2023-04-21 | ||
| abcr | AB465353-100mg |
2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid; . |
1171923-60-6 | 100mg |
€299.00 | 2025-02-21 | ||
| abcr | AB465353-10mg |
2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid; . |
1171923-60-6 | 10mg |
€75.00 | 2025-02-21 | ||
| abcr | AB465353-10 mg |
2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid; . |
1171923-60-6 | 10mg |
€75.00 | 2023-04-21 | ||
| abcr | AB465353-50mg |
2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid; . |
1171923-60-6 | 50mg |
€189.00 | 2025-02-21 |
2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid 関連文献
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
3. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
1171923-60-6 (2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid) 関連製品
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1171923-60-6)2-Methoxy-6-(naphthalen-1-ylmethoxymethyl)-benzoic acid

清らかである:99%/99%/99%
はかる:10mg/50mg/100mg
価格 ($):183.0/392.0/613.0